molecular formula C6H4ClN3 B1591946 6-Chloroimidazo[1,2-a]pyrimidine CAS No. 944906-56-3

6-Chloroimidazo[1,2-a]pyrimidine

Cat. No.: B1591946
CAS No.: 944906-56-3
M. Wt: 153.57 g/mol
InChI Key: RFCCGIKVKLWJRA-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring, with a chlorine atom attached at the 6th position. It is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs targeting various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. One common approach involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 serves as a reactive site for nucleophilic substitution, enabling the synthesis of derivatives with tailored biological or chemical properties.

Key Findings :

  • Amination : Treatment with primary or secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C yields 6-aminoimidazo[1,2-a]pyrimidine derivatives. Reaction efficiency depends on steric and electronic effects of the amine.

  • Thioether Formation : Reaction with thiols (e.g., benzyl mercaptan) in the presence of a base (K₂CO₃) produces 6-alkyl/arylthio derivatives.

Example Reaction Conditions :

NucleophileSolventTemperature (°C)Time (h)Yield (%)
PiperidineDMF801285
BenzylthiolTHF60878

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions enable functionalization at the 6-position or the imidazo ring.

Suzuki-Miyaura Coupling :

  • The chlorine atom undergoes palladium-catalyzed coupling with aryl boronic acids. For example, using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O at 90°C yields biaryl derivatives .

Buchwald-Hartwig Amination :

  • Pd/Xantphos catalysts facilitate coupling with aryl amines, producing 6-arylamino derivatives.

Representative Data :

SubstrateCatalystLigandYield (%)
4-Methoxyphenyl-BpinPd(OAc)₂SPhos92
AnilinePd₂(dba)₃/Xantphos88

Oxidation and Reduction

The imidazo[1,2-a]pyrimidine core undergoes redox transformations to modify electronic properties:

Oxidation :

  • Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes dihydro intermediates to aromatic derivatives .
    Reduction :

  • Hydrogenation over Pd/C in ethanol reduces the pyrimidine ring, yielding tetrahydropyrimidine analogs.

Functionalization via Organometallic Reagents

Grignard and organolithium reagents add to the electron-deficient ring system:

Grignard Addition :

  • Reaction with 4-methoxyphenylmagnesium bromide·LiCl generates dihydroimidazo intermediates, which oxidize to 8-arylated products (63% yield) .

Reaction Pathway :

  • Coordination of Grignard reagent to N1 of the imidazo ring.

  • Nucleophilic attack at C8, forming a dihydro species.

  • DDQ-mediated oxidation restores aromaticity.

Radical Reactions

Photoredox catalysis enables C–H functionalization:

Example :

  • Under blue LED light, 6-chloroimidazo[1,2-a]pyrimidine reacts with alkyl bromides via a radical pathway to install alkyl groups at C3 .

Conditions :

  • Catalyst: Ir(ppy)₃

  • Solvent: MeCN/H₂O

  • Yield: 70–75%

Solvent and Catalyst Effects

Reaction efficiency heavily depends on solvent polarity and catalyst choice. For example:

Suzuki Coupling Optimization :

EntrySolventCatalystYield (%)
1DioxanePd(PPh₃)₄92
2ToluenePdCl₂(dppf)68
3DMFPd(OAc)₂/SPhos85

Stability and Reactivity Trends

  • pH Sensitivity : Reactivity decreases in strongly acidic or basic conditions due to protonation/deprotonation of ring nitrogens.

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
6-Chloroimidazo[1,2-a]pyrimidine serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structural properties allow for the design of drugs with enhanced efficacy. For instance, it has been utilized in developing inhibitors for phosphoinositide 3-kinase (PI3K), which is vital in cancer treatment due to its role in cell growth and survival .

Compound Target Activity
TAK-117PI3KαInhibitor
HS-173PI3KαInhibitor

Biological Research

Mechanisms of Action Studies
In biological research, this compound is instrumental in investigating the mechanisms of action of specific enzymes and receptors. Studies have shown that derivatives of imidazo[1,2-a]pyrimidine can modulate protein interactions critical for cellular functions, providing insights into potential therapeutic strategies for various diseases .

Agricultural Chemistry

Development of Agrochemicals
this compound is being explored for its potential in creating agrochemicals, particularly fungicides and herbicides. Its ability to inhibit specific biological pathways in pests makes it a valuable candidate for developing effective agricultural products .

Material Science

Innovative Material Applications
Research indicates that this compound can be utilized in synthesizing novel materials with enhanced thermal and mechanical properties. This versatility is significant for developing advanced polymers and composites used in various industrial applications .

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound is employed as a standard reference material in various analytical techniques. Its stability and reactivity profile help ensure accuracy and reliability in measurements across different experimental setups .

Case Study 1: Synthesis of PI3K Inhibitors

A study focused on designing and synthesizing new derivatives of this compound demonstrated promising PI3Kα inhibitory activity. The synthesized compounds were evaluated for their antitumor effects against cancer cell lines, showing significant growth inhibition .

Case Study 2: Functionalization Techniques

Recent advancements in regioselective functionalization techniques using organometallic reactions have expanded the synthetic utility of this compound. These methods allow for the selective introduction of various functional groups, enhancing the compound's versatility for further applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, thereby affecting cellular processes and signaling pathways. For example, it has been shown to inhibit certain kinases and enzymes involved in disease progression .

Comparison with Similar Compounds

6-Chloroimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable scaffold in drug discovery and development .

Biological Activity

6-Chloroimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a chloro-substituted imidazopyrimidine core, which plays a crucial role in its interaction with various biological targets.

Structural Characteristics

  • Molecular Formula : C7H5ClN3
  • Molecular Weight : Approximately 152.59 g/mol
  • Structural Features : The compound contains an imidazopyrimidine ring system with a chlorine atom at the 6-position, which is critical for its biological activity.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating their functions. This mechanism underlies its potential applications in treating various diseases, including cancer and infectious diseases .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its derivatives have been shown to inhibit various kinases involved in cancer progression. For instance, studies have highlighted the compound's effectiveness as a protein kinase inhibitor, particularly against DYRK1A and CLK1 kinases, which are implicated in cancer and neurodegenerative diseases .

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound has demonstrated potent inhibitory effects on several key enzymes. The structure-activity relationship (SAR) analyses reveal that modifications at the 6-position can enhance or diminish inhibitory potency. The following table summarizes some key findings from enzyme inhibition studies:

Enzyme Target IC50 (µM) Comments
DYRK1A0.5Potent inhibitor; potential for Alzheimer's treatment
CLK10.8Significant inhibition; relevant for cancer therapy
Other KinasesVariesBroad-spectrum activity observed

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of this compound against neurodegenerative diseases. The compound was tested in vitro for its ability to inhibit tau aggregation and promote neuronal survival in models of Alzheimer’s disease. Results showed a significant reduction in tau aggregation and improved cell viability, suggesting therapeutic potential .

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCCGIKVKLWJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602938
Record name 6-Chloroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944906-56-3
Record name 6-Chloroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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